molecular formula C8H10ClNS B8475153 2-Chloro-4-(ethylthio)benzenamine CAS No. 75867-48-0

2-Chloro-4-(ethylthio)benzenamine

Cat. No.: B8475153
CAS No.: 75867-48-0
M. Wt: 187.69 g/mol
InChI Key: DEOLKTPBOZUCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(ethylthio)benzenamine is a useful research compound. Its molecular formula is C8H10ClNS and its molecular weight is 187.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

75867-48-0

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

2-chloro-4-ethylsulfanylaniline

InChI

InChI=1S/C8H10ClNS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3

InChI Key

DEOLKTPBOZUCNU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-thiocyanoaniline (40 g., 0.22 mole) in ethanol (250 ml.) is added to a stirred solution of sodium sulfide nonahydrate (58.5 g., 0.22 mole) in water (110 ml.) and the mixture is warmed (50° C.) for 45 minutes. Ethyl iodide (36.6 g., 0.22 mole) is added and stirring is continued for 2 hours at 50° C. and then at room temperature overnight. The reaction is poured into water (3 liters) and the product extracted with either. The combined extracts are washed with water and dried (CaSO4). Removal of the drying agent and solvent gives 2-chloro-4-ethylthioaniline, an oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.